molecular formula C8H10N2O B1607963 N-(1-pyridin-3-ylethyl)formamide CAS No. 21131-85-1

N-(1-pyridin-3-ylethyl)formamide

Cat. No.: B1607963
CAS No.: 21131-85-1
M. Wt: 150.18 g/mol
InChI Key: VXOPFWHGVDOZIX-UHFFFAOYSA-N
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Description

N-(1-pyridin-3-ylethyl)formamide: is a chemical compound with the molecular formula C8H10N2O It is a formamide derivative where the formamide group is attached to a pyridine ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-pyridin-3-ylethyl)formamide typically involves the reaction of 3-pyridyl ethylamine with formic acid or formic acid derivatives. One common method is the N-formylation of 3-pyridyl ethylamine using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the reaction efficiently and can be reused multiple times without loss of catalytic activity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-pyridin-3-ylethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: N-(1-pyridin-3-ylethyl)amine.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

N-(1-pyridin-3-ylethyl)formamide has several applications in scientific research, including:

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-(pyridin-2-yl)formamide
  • N-(pyridin-4-yl)formamide
  • N-(1-pyridin-3-ylethyl)acetamide

Comparison: N-(1-pyridin-3-ylethyl)formamide is unique due to the specific positioning of the ethyl linker and formamide group, which can influence its reactivity and interaction with biological targets. Compared to N-(pyridin-2-yl)formamide and N-(pyridin-4-yl)formamide, the 3-position attachment in this compound may result in different steric and electronic properties, affecting its chemical behavior and applications .

Properties

IUPAC Name

N-(1-pyridin-3-ylethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(10-6-11)8-3-2-4-9-5-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPFWHGVDOZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378036
Record name N-(1-pyridin-3-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21131-85-1
Record name N-(1-pyridin-3-ylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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